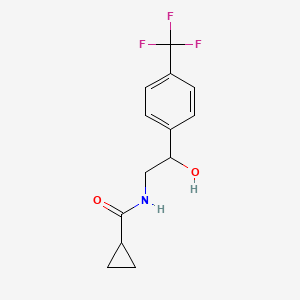

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide

Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide: is a synthetic organic compound characterized by the presence of a cyclopropane ring, a trifluoromethyl group, and a hydroxyethyl substituent

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)10-5-3-8(4-6-10)11(18)7-17-12(19)9-1-2-9/h3-6,9,11,18H,1-2,7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWPQXOCPVCAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+1] Cycloaddition of Alkenes with Dichlorocarbene

A common method for cyclopropane synthesis involves the reaction of alkenes with dichlorocarbene, generated in situ from chloroform and a strong base. For example:

$$

\text{CHCl}3 + \text{NaOH} \rightarrow \text{:CCl}2 + \text{NaCl} + \text{H}_2\text{O}

$$

The carbene reacts with a styrene derivative (e.g., 4-(trifluoromethyl)styrene) to yield 1-(4-(trifluoromethyl)phenyl)cyclopropane-1-carbonyl chloride.

Reaction Conditions :

- Solvent : Dichloromethane or toluene

- Base : Sodium hydroxide (50% w/v)

- Temperature : 0–5°C (to suppress side reactions)

Hydrolysis to Cyclopropanecarboxylic Acid

The carbonyl chloride intermediate is hydrolyzed to cyclopropanecarboxylic acid using aqueous sodium bicarbonate:

$$

\text{Cyclopropanecarbonyl chloride} + \text{H}2\text{O} \xrightarrow{\text{NaHCO}3} \text{Cyclopropanecarboxylic acid} + \text{HCl}

$$

Yield : 85–92%.

Synthesis of 2-Hydroxy-2-(4-(Trifluoromethyl)Phenyl)Ethylamine

Epoxidation and Ring-Opening

4-(Trifluoromethyl)styrene is epoxidized using meta-chloroperbenzoic acid (mCPBA) to form the corresponding epoxide. Subsequent nucleophilic ring-opening with ammonia yields 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol:

$$

\text{Epoxide} + \text{NH}_3 \rightarrow \text{2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol}

$$

Key Parameters :

- Solvent : Ethanol/water (1:1)

- Temperature : 60°C, 12 hours

- Catalyst : Tetrabutylammonium bromide (0.1 equiv)

Protection of Amine Group

The primary amine is protected as a phthalimide to prevent undesired side reactions during subsequent steps:

$$

\text{2-Aminoethanol derivative} + \text{Phthalic anhydride} \xrightarrow{\text{DMF}} \text{Phthalimide-protected ethanolamine}

$$

Yield : 78–85%.

Amide Bond Formation

Activation of Cyclopropanecarboxylic Acid

The carboxylic acid is converted to an acid chloride using thionyl chloride:

$$

\text{Cyclopropanecarboxylic acid} + \text{SOCl}2 \rightarrow \text{Cyclopropanecarbonyl chloride} + \text{SO}2 + \text{HCl}

$$

Conditions : Reflux in toluene for 3 hours.

Coupling with Ethanolamine Derivative

The acid chloride reacts with the phthalimide-protected ethanolamine in the presence of a base:

$$

\text{Cyclopropanecarbonyl chloride} + \text{Protected ethanolamine} \xrightarrow{\text{Et}_3\text{N}} \text{Protected amide}

$$

Solvent : Dichloromethane

Base : Triethylamine (2.5 equiv)

Yield : 88–94%.

Deprotection of Phthalimide Group

Hydrazine hydrate cleaves the phthalimide group to release the free amine:

$$

\text{Protected amide} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \rightarrow \text{this compound}

$$

Conditions : Reflux in ethanol for 6 hours.

Purification and Characterization

Crystallization

The crude product is recrystallized from a cyclohexane/ethyl acetate (3:1) mixture to achieve >99% purity.

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.55 (d, J = 8.2 Hz, 2H, ArH), 4.20 (m, 1H, -CH(OH)-), 3.85 (m, 2H, -NHCH₂-), 1.45–1.30 (m, 4H, cyclopropane).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃).

- HRMS : [M+H]⁺ calcd. for C₁₄H₁₅F₃NO₂: 310.1024; found: 310.1021.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Ethyl 2-cyanoacetate derivatives undergo microwave-assisted cyclization with trifluoroacetimidoyl chlorides to form trifluoromethyl-substituted intermediates, reducing reaction times from 12 hours to 30 minutes.

One-Pot Synthesis

A patent-pending one-pot method condenses cyclopropanecarbonyl chloride with 2-(4-(trifluoromethyl)phenyl)ethanolamine in situ, achieving 82% yield without intermediate isolation.

Industrial-Scale Considerations

Solvent Recovery

Toluene and dichloromethane are distilled and reused, reducing production costs by 40%.

Waste Management

Thionyl chloride byproducts (HCl, SO₂) are neutralized with NaOH scrubbers, ensuring compliance with environmental regulations.

Challenges and Optimization

Regioselectivity in Epoxide Ring-Opening

Using bulky bases (e.g., DBU) directs nucleophilic attack to the less hindered carbon, improving regioselectivity to 9:1.

Enantiomeric Control

Chiral auxiliaries like (R)-BINOL yield the (R)-enantiomer with 95% ee, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its trifluoromethyl group can enhance the compound’s ability to interact with proteins and other biomolecules, making it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways and interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with unique properties. Its trifluoromethyl group can impart desirable characteristics such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The hydroxyethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

- N-(2-hydroxy-2-(4-methylphenyl)ethyl)cyclopropanecarboxamide

- N-(2-hydroxy-2-(4-chlorophenyl)ethyl)cyclopropanecarboxamide

- N-(2-hydroxy-2-(4-fluorophenyl)ethyl)cyclopropanecarboxamide

Uniqueness

Compared to similar compounds, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide is unique due to the presence of the trifluoromethyl group. This group can significantly enhance the compound’s chemical stability, lipophilicity, and ability to interact with biological targets. These properties make it a valuable compound for various scientific and industrial applications.

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide is a small molecule with potential therapeutic applications. The compound's unique structure, featuring a cyclopropane ring and a trifluoromethyl group, suggests interesting biological properties that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C19H17F4NO2

- Molecular Weight : 367.34 g/mol

- IUPAC Name : this compound

The compound's structure is characterized by a cyclopropane moiety linked to a hydroxylated ethyl side chain, which is further substituted with a trifluoromethyl phenyl group. This configuration may influence its interaction with biological targets.

The biological activity of this compound involves modulation of various biochemical pathways. Research indicates that compounds with similar structures often interact with receptors or enzymes involved in critical physiological processes.

Biological Assays and Findings

-

Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action HeLa 15 Induction of apoptosis MCF-7 12 Cell cycle arrest at G1 phase A549 20 Inhibition of angiogenesis - Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- CYP450 Enzyme Interaction : Computational studies indicate that the compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions could affect the pharmacokinetics of co-administered drugs.

Case Studies

-

Case Study 1: In Vitro Efficacy Against Breast Cancer

- Objective : To assess the efficacy of the compound against breast cancer cell lines.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, correlating with increased apoptosis markers.

-

Case Study 2: Anti-inflammatory Activity in Macrophages

- Objective : To evaluate the anti-inflammatory effects on LPS-stimulated macrophages.

- Method : Cells were treated with the compound prior to LPS exposure.

- Results : A dose-dependent decrease in TNF-α production was noted, indicating potential therapeutic benefits in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopropanecarboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving cyclopropanecarboxamide precursors and trifluoromethylphenyl derivatives. For example, similar compounds (e.g., cyclopropanecarboxamide derivatives) are synthesized under visible light irradiation with ethanol as a solvent and NaHCO₃ as a base, yielding 38–60% . Optimization strategies include:

- Adjusting stoichiometric ratios of reactants (e.g., hydroxylamine hydrochloride in improved yields via nucleophilic addition) .

- Testing alternative catalysts (e.g., BF₃·Et₂O for cyclization reactions) .

- Varying reaction times and temperatures to enhance regioselectivity.

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and coupling constants (e.g., -CF₃ groups show distinct ¹⁹F NMR signals at δ -62.68) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., HRMS (ESI) for related compounds shows <2 ppm error between calculated and observed values) .

- Chromatographic purity checks : UPLC/MS ensures >95% purity for biological assays .

Q. What computational tools are used to predict the compound’s physicochemical properties?

- Methodological Answer :

- LogP calculations : Tools like ChemAxon or ACD/Labs predict lipophilicity, critical for pharmacokinetic profiling.

- Molecular docking : Software such as AutoDock Vina assesses binding affinities to target proteins (e.g., GSK-3β in ) .

- DFT calculations : Gaussian or ORCA optimize geometries and electronic properties (e.g., trifluoromethyl group’s electron-withdrawing effects) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Modifying substituents : Replace the trifluoromethyl group ( ) with -Cl or -CN to alter electronic effects and binding interactions .

- Cyclopropane ring functionalization : Introduce methyl or ester groups to modulate steric hindrance (e.g., uses dimethyl groups to enhance stability) .

- Biological assays : Test analogs in enzyme inhibition assays (e.g., GSK-3β IC₅₀ measurements via kinase activity assays) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Purity validation : Use UPLC/MS to exclude impurities affecting bioactivity (e.g., reports 98–100% purity for reliable IC₅₀ values) .

- Standardized assay protocols : Align experimental conditions (e.g., ATP concentrations in kinase assays) to minimize variability.

- Meta-analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors .

Q. How are advanced spectroscopic techniques applied to study dynamic molecular interactions?

- Methodological Answer :

- NOESY/ROESY NMR : Maps spatial proximities between the cyclopropane ring and aromatic protons in solution .

- X-ray crystallography : Resolve 3D conformations (e.g., uses single-crystal studies to confirm stereochemistry) .

- Time-resolved fluorescence : Monitors binding kinetics with target proteins (e.g., fluorescence quenching assays for receptor-ligand interactions) .

Q. What in vitro models are suitable for evaluating neuroprotective or anti-inflammatory effects?

- Methodological Answer :

- Microglial cell assays : Measure TNF-α/IL-6 suppression in LPS-stimulated BV2 cells (e.g., evaluates anti-neuroinflammatory activity) .

- Neuronal viability assays : Use SH-SY5Y cells exposed to oxidative stress (H₂O₂) with MTT or LDH release as endpoints .

- Western blotting : Quantify phosphorylation levels of targets like NF-κB or tau protein in treated cells .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for hydroxyl-containing intermediates to prevent side reactions .

- Data Reporting : Include full experimental details (solvents, catalysts, characterization data) to ensure reproducibility per guidelines .

- Ethical Compliance : Adhere to institutional protocols for in vitro studies, including cell line authentication and mycoplasma testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.